molecular formula C18H12Cl2F3N3O B2555557 N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide CAS No. 338397-61-8

N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide

Cat. No. B2555557
CAS RN: 338397-61-8
M. Wt: 414.21
InChI Key: LITQGSMCFRJRLG-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C18H12Cl2F3N3O and its molecular weight is 414.21. The purity is usually 95%.
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Scientific Research Applications

CNS Multiparameter Optimization

Compound 7n, a structurally diverse compound related to N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide, was identified as a potent glycine transporter 1 (GlyT1) inhibitor. Utilizing central nervous system multiparameter optimization, it exhibited a higher CNS MPO score and different physicochemical properties compared to its analogs. This compound also showed potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile (Yamamoto et al., 2016).

Potential Antidepressant and Nootropic Agents

N-substituted analogs of this compound were explored for their antidepressant activity. Certain compounds with 2,5-dimethoxy substitution on the aryl ring exhibited the highest antidepressant activity. Additionally, in the elevated plus maze test and passive avoidance test in mice, certain analogs showed significant nootropic activity (Thomas et al., 2016).

Antagonist Activity at the CB1 Cannabinoid Receptor

A study investigated the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar compound, with the CB1 cannabinoid receptor. This antagonist showed significant interaction with the receptor, providing insights into the binding and activity of related compounds (Shim et al., 2002).

Inhibitors of NF-kappaB and AP-1 Gene Expression

Related compounds to this compound were studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This research aimed at improving the potential oral bioavailability of these inhibitors (Palanki et al., 2000).

Mechanism of Action

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3O/c19-13-5-3-11(4-6-13)9-25-17(27)15-2-1-7-26(15)16-14(20)8-12(10-24-16)18(21,22)23/h1-8,10H,9H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITQGSMCFRJRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.